Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate
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Description
Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H25ClN2O7S and its molecular weight is 496.96. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing similar structural motifs have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action of “Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate”. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical pathways
The compound’s effects would likely depend on the specific proteins it interacts with .
Pharmacokinetics
These properties can significantly affect a drug’s bioavailability and efficacy .
Result of action
The effects would likely depend on the specific proteins it interacts with and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
ethyl 5-chloro-4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S.C2H2O4/c1-2-26-20(25)17-16(14-9-5-3-6-10-14)18(21)27-19(17)22-15(24)13-23-11-7-4-8-12-23;3-1(4)2(5)6/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYPBBHXVZCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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